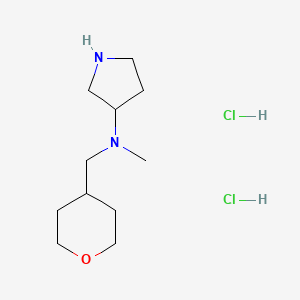

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c1-13(11-2-5-12-8-11)9-10-3-6-14-7-4-10;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEXAJPTBYAIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methylpyrrolidine Intermediate

A key precursor is N-methylpyrrolidine, which can be prepared via several methods. The most industrially viable and efficient method is described in patent CN110590706B, which highlights:

- Reaction: 1,4-dichlorobutane reacts with methylamine aqueous solution in the presence of potassium iodide catalyst.

- Solvent: High boiling ether solvents like diglyme or anisole are used to form hydrogen bonds with methylamine, improving solubility and reaction efficiency.

- Conditions: Reaction proceeds at 100–120 °C under atmospheric pressure for 3–8 hours.

- Molar Ratios: 1,4-dichlorobutane to methylamine ratio is optimized at approximately 1:4.

- Yield and Purity: Over 88% yield with product purity exceeding 99%.

This method avoids high-pressure hydrogenation and complex equipment, making it suitable for industrial scale-up.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | Potassium iodide | Facilitates halogen exchange and substitution |

| Solvent | Diglyme and/or anisole | High boiling point, forms H-bonds with methylamine |

| Temperature | 100–120 °C | Moderate temperature under atmospheric pressure |

| Reaction time | 3–8 hours | Sufficient for complete conversion |

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5–4.5 | Excess methylamine to drive reaction |

| Yield | >88% | High efficiency |

| Product purity | >99% | High purity suitable for further synthesis |

Alkylation with Tetrahydro-2H-pyran-4-ylmethyl Moiety

The next step involves introducing the tetrahydro-2H-pyran-4-ylmethyl group onto the N-methylpyrrolidine nitrogen. While explicit detailed protocols for this specific alkylation are limited in the available literature, general synthetic approaches include:

- Use of Tetrahydro-2H-pyran-4-ylmethyl halides or tosylates as alkylating agents.

- Nucleophilic substitution reaction where N-methylpyrrolidine acts as a nucleophile.

- Solvent and Base: Polar aprotic solvents (e.g., acetonitrile, DMF) and bases (e.g., potassium carbonate) facilitate the substitution.

- Temperature: Mild heating (50–100 °C) to promote reaction without decomposition.

This step yields the tertiary amine intermediate N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine.

Formation of Dihydrochloride Salt

To obtain the dihydrochloride salt:

- The free base intermediate is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- The dihydrochloride salt precipitates due to reduced solubility.

- The solid is filtered, washed, and dried to obtain the pure compound.

This salt formation improves the compound’s stability, solubility, and crystallinity, which is important for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. N-Methylpyrrolidine synthesis | 1,4-dichlorobutane + methylamine, KI catalyst, diglyme/anisole, 100-120 °C, 3-8 h | High purity N-methylpyrrolidine (>88% yield) |

| 2. Alkylation | N-methylpyrrolidine + tetrahydro-2H-pyran-4-ylmethyl halide, base, polar aprotic solvent, mild heat | Formation of tertiary amine intermediate |

| 3. Salt formation | Treatment with HCl in ethanol/isopropanol | Precipitation of dihydrochloride salt |

Research Findings and Industrial Relevance

- The use of potassium iodide catalysis and ether solvents in step 1 significantly enhances reaction rate and yield at atmospheric pressure, reducing industrial costs and safety concerns compared to high-pressure hydrogenation methods.

- The alkylation step requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

- Formation of the dihydrochloride salt is a standard pharmaceutical practice to improve drug-like properties.

- The overall synthetic route is scalable, economically viable, and amenable to process optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.

Substitution: Common reagents include alkyl halides and nucleophiles, often used in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent.

Scientific Research Applications

Applications in Scientific Research

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride has a broad range of applications across various scientific disciplines:

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its ability to interact with various receptors makes it a candidate for developing new medications.

Neuropharmacology

Research has shown that derivatives of this compound exhibit neuroprotective properties. In vitro studies suggest that it can mitigate oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cannabinoid Research

Studies have evaluated the compound's derivatives as cannabinoid receptor agonists. These compounds have demonstrated the ability to activate cannabinoid receptors effectively while minimizing central nervous system (CNS) side effects, making them potential candidates for analgesic drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes.

Case Study 1: Cannabinoid Receptor Agonists

In a pharmacological study, derivatives of this compound were evaluated for their ability to activate cannabinoid receptors. The results indicated that these compounds could effectively modulate pain pathways without significant CNS effects, making them suitable candidates for analgesic drug development .

Case Study 2: Neuroprotective Applications

Research focusing on neuroprotective agents has highlighted the potential of this compound to reduce cell death induced by neurotoxic agents in neuronal cells. This suggests its application in treating conditions characterized by oxidative stress and neuronal damage.

Summary of Key Research Findings

| Study Focus | Findings |

|---|---|

| Cannabinoid Receptor Activity | Derivatives activate cannabinoid receptors with minimal CNS side effects |

| Neuroprotection | Reduces oxidative stress-induced cell death in neuronal cells |

| Organic Synthesis | Serves as a building block for complex organic molecules |

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nitrogen-containing heterocycles with structural analogs differing in ring systems, substituents, or stereochemistry. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural formula.

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s pyrrolidine-pyran hybrid offers a balance between conformational flexibility (pyran) and amine reactivity (pyrrolidine). In contrast, analogs like CAS 2173052-65-6 use a piperidine ring, which increases ring size and alters steric interactions .

Substituent Effects: Fluorinated analogs (e.g., CAS 54-PC403092) exhibit higher electronegativity, enhancing binding to hydrophobic pockets in enzymes or receptors . The trifluoromethyl group in CAS 54-PC403092 introduces metabolic stability, a feature absent in the non-fluorinated target compound .

Similarity Scores :

- Compounds with >0.90 similarity (e.g., CAS 2044704-91-6) retain the pyrrolidine core but vary in substituent placement, suggesting comparable synthetic utility in medicinal chemistry .

Physicochemical Properties: The dihydrochloride salt form of the target compound improves aqueous solubility compared to free-base analogs like CAS 1220030-24-9 .

Research and Application Insights

- Medicinal Chemistry : The target compound’s dual heterocyclic structure makes it a candidate for central nervous system (CNS) drug development, where rigidity and amine functionality are critical for blood-brain barrier penetration .

- Limitations : Unlike fluorinated analogs, the absence of electron-withdrawing groups in the target compound may reduce its metabolic stability in vivo .

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine dihydrochloride (CAS No. 1220017-84-4) is a compound featuring a complex structure that includes a pyrrolidine ring and a tetrahydropyran moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHClNO

Molecular Weight: 234.77 g/mol

CAS Number: 1220017-84-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant changes in cellular function. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Cannabinoid Receptor Agonism : A study identified similar compounds that act as dual agonists for cannabinoid receptors CB(1) and CB(2), demonstrating potential analgesic effects with minimal central nervous system (CNS) penetration, thereby reducing side effects associated with traditional cannabinoid therapies .

- Neuroprotective Effects : Due to its structural properties, the compound may influence neuronal signaling pathways, contributing to neuroprotective effects in various models of neurodegeneration.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy require further investigation.

Case Study 1: Cannabinoid Receptor Agonists

In a pharmacological study, derivatives of N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinamine were evaluated for their ability to activate cannabinoid receptors. The results indicated that these compounds could effectively modulate pain pathways without significant CNS effects, making them suitable candidates for analgesic drug development .

Case Study 2: Neuroprotective Applications

Research focusing on neuroprotective agents has highlighted the potential of this compound to mitigate oxidative stress in neuronal cells. In vitro assays demonstrated that the compound could reduce cell death induced by neurotoxic agents, suggesting its application in treating neurodegenerative diseases .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.